Diethyl 4-nitrophthalate
Overview
Description
Diethyl 4-nitrophthalate is a chemical compound that is related to the phthalate family, which are esters of phthalic acid. This compound is characterized by the presence of a nitro group attached to the benzene ring of the phthalate structure. The papers provided do not directly discuss diethyl 4-nitrophthalate, but they do provide insights into related compounds and their reactivity, which can be informative for understanding the properties and potential reactions of diethyl 4-nitrophthalate.
Synthesis Analysis
The synthesis of related compounds such as diethyl [nitro(diazo)methyl]phosphonate is described, which involves reactions with various alkenes to produce cyclopropyl α-nitrophosphonates . Another synthesis route involves Michael addition of nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate, followed by transformation and cyclization to yield various lactones and lactams . These methods suggest that similar strategies could potentially be applied to synthesize diethyl 4-nitrophthalate or its derivatives.
Molecular Structure Analysis
While the molecular structure of diethyl 4-nitrophthalate is not directly analyzed in the provided papers, the structure of a related compound, 4-nitrophenyl[bis(ethylsulfonyl)]methane, is studied in detail. The crystal structure of its complex with 1,5,7-triazabicyclo[4.4.0]dec-5-ene reveals ion pair formation and hydrogen bonding . This information can be useful in predicting the behavior of diethyl 4-nitrophthalate in various environments, as the presence of functional groups like nitro and ester can influence molecular interactions.
Chemical Reactions Analysis
The reactivity of diethyl [nitro(diazo)methyl]phosphonate with alkenes and the photochemical reaction kinetics of diethyl phthalate with N (III) species provide insights into the types of chemical reactions that diethyl 4-nitrophthalate may undergo. For instance, the photochemical study shows that hydroxyl radicals can attack the aromatic ring of diethyl phthalate, leading to the formation of hydroxylated products . This suggests that diethyl 4-nitrophthalate could also be susceptible to similar reactions under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl 4-nitrophthalate can be inferred from the behavior of related compounds. For example, the kinetics and mechanisms of reactions involving diethyl phthalate and N (III) species in the atmospheric aqueous environment are explored, providing data on reaction rate constants and quantum yields . The catalytic activity of 4-nitrophthalic acid in imino Diels-Alder reactions also hints at the potential reactivity of the nitro group in diethyl 4-nitrophthalate. These studies contribute to a better understanding of how diethyl 4-nitrophthalate might behave under different chemical conditions.
Scientific Research Applications
1. Environmental Impact and Treatment
Diethyl 4-nitrophthalate, a type of phthalate ester, has been examined for its effects on environmental systems, particularly in wastewater treatment. Studies have investigated how hazardous organic pollutants, including phthalate esters like diethyl phthalate, influence the performance of activated sludge systems used in wastewater treatment (Tokuz, 1991). The research shows that while these systems can tolerate high concentrations of phthalate esters, their presence can lead to changes in effluent chemical oxygen demand (COD) and solids losses due to alterations in the sludge's settling characteristics.
2. Chemical and Electrochemical Properties
The chemical and electrochemical properties of compounds related to diethyl 4-nitrophthalate have been studied, with a focus on their use in electropolymerizable materials. Research on metal-free and metallophthalocyanines, which are structurally related to diethyl 4-nitrophthalate, has revealed insights into their electrochemical behavior and potential applications in materials science (Bıyıklıoğlu et al., 2014).
3. Toxicity and Health Impact Studies
Several studies have investigated the toxic effects of diethyl phthalate, a closely related compound, on different biological systems. For instance, research on the freshwater fish Oreochromis mossambicus revealed that exposure to diethyl phthalate can lead to significant changes in hematological parameters, indicating its toxic action even at sub-lethal concentrations (Sepperumal & Saminathan, 2013). This study highlights the potential environmental and health risks associated with exposure to such compounds.
4. Applications in Catalysis
Research into the use of 4-nitrophthalic acid, structurally similar to diethyl 4-nitrophthalate, has shown its effectiveness as a catalyst in chemical reactions. For example, it has been used successfully in the imino Diels-Alder reaction, a crucial process in organic synthesis, demonstrating its potential utility in various chemical manufacturing processes (Srinivasa et al., 2008).
Safety And Hazards
properties
IUPAC Name |
diethyl 4-nitrobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-3-18-11(14)9-6-5-8(13(16)17)7-10(9)12(15)19-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHULZILVTOTTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294592 | |
Record name | diethyl 4-nitrophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-nitrophthalate | |
CAS RN |
2050-19-3 | |
Record name | NSC97251 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 4-nitrophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.